molecular formula C12H17NO2S B8579995 4-(benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide

4-(benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No. B8579995
M. Wt: 239.34 g/mol
InChI Key: QWTLDYJXMPZZKI-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

N-Benzyl-1,1-dioxotetrahydro-2H-thiopyran-4-amine (2.00 g) was added to ethanol (40 mL) in a pressure bottle. Palladium hydroxide on carbon (0.587 g,) was added and the solution was stirred under 30 psi of hydrogen at room temperature for 2 hours. The mixture was filtered though a nylon membrane and the solvent was removed under vacuum.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.587 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]1)C1C=CC=CC=1.[H][H]>[OH-].[OH-].[Pd+2].C(O)C>[O:15]=[S:12]1(=[O:16])[CH2:13][CH2:14][CH:9]([NH2:8])[CH2:10][CH2:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCS(CC1)(=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.587 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered though a nylon membrane
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Name
Type
Smiles
O=S1(CCC(CC1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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